Technical Whitepaper: 2,6-Dibromo-4-fluorobenzylamine
Technical Whitepaper: 2,6-Dibromo-4-fluorobenzylamine
The following technical guide details the chemical properties, synthesis, and applications of 2,6-Dibromo-4-fluorobenzylamine.
Chemical Properties, Synthesis, and Medicinal Chemistry Applications[1][2]
Executive Summary
2,6-Dibromo-4-fluorobenzylamine (CAS: 1803784-82-8) is a highly specialized halogenated building block used primarily in the synthesis of pharmaceutical agents.[1] Characterized by a sterically congested "2,6-dibromo" motif and a para-fluorine substituent, this scaffold serves as a critical intermediate for modulating lipophilicity, metabolic stability, and protein-ligand binding interactions.[1] Its structural uniqueness lies in the orthogonal reactivity of its functional groups: a nucleophilic primary amine, two sterically demanding electrophilic bromine handles, and a metabolically robust fluorine atom.
Chemical Identity & Physicochemical Profiling
This compound belongs to the class of polysubstituted benzylamines. The presence of two bromine atoms at the ortho positions creates significant steric bulk around the methylene bridge, influencing both the conformational dynamics of the molecule and the kinetics of N-functionalization reactions.
Table 1: Physicochemical Specifications
| Property | Data |
| Chemical Name | 2,6-Dibromo-4-fluorobenzylamine |
| CAS Number | 1803784-82-8 |
| Molecular Formula | C₇H₆Br₂FN |
| Molecular Weight | 282.94 g/mol |
| Exact Mass | 280.8851 |
| Appearance | Off-white to pale yellow solid (low melting) |
| Solubility | Soluble in DMSO, DCM, MeOH; sparingly soluble in water |
| pKa (Calculated) | ~8.5–9.0 (Amine conjugate acid) |
| LogP (Predicted) | ~2.8 (High lipophilicity due to di-bromo substitution) |
| H-Bond Donors/Acceptors | 2 Donors / 2 Acceptors |
Synthetic Routes & Manufacturing
The synthesis of 2,6-Dibromo-4-fluorobenzylamine is typically achieved through the reduction of its oxidized precursors.[1] The steric hindrance imposed by the 2,6-dibromo pattern necessitates high-energy reduction conditions or specific catalytic systems to ensure complete conversion.[1]
3.1 Primary Synthetic Pathways
Two dominant pathways exist for the production of this intermediate:
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Reductive Amination (From Benzaldehyde): The most common laboratory-scale route involves the reductive amination of 2,6-dibromo-4-fluorobenzaldehyde.[1] This method allows for the introduction of the amine under mild conditions, preserving the aryl bromide handles.
-
Nitrile Reduction (From Benzonitrile): For larger scales, the reduction of 2,6-dibromo-4-fluorobenzonitrile using borane reagents or catalytic hydrogenation (Raney Ni) is preferred, though care must be taken to avoid hydrodehalogenation (loss of Br).[1]
3.2 Experimental Protocol: Reductive Amination (Representative)
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Reagents: 2,6-Dibromo-4-fluorobenzaldehyde, Ammonium Acetate, Sodium Cyanoborohydride (
), Methanol.ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Procedure:
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Dissolve 2,6-dibromo-4-fluorobenzaldehyde (1.0 eq) in anhydrous methanol.
-
Add Ammonium Acetate (10.0 eq) to form the imine intermediate in situ. Stir at room temperature for 2 hours.
-
Cool to 0°C and slowly add
(1.5 eq). -
Stir for 12–24 hours. The steric bulk of the ortho-bromines may slow imine formation, requiring extended reaction times.
-
Quench with dilute HCl, neutralize with NaOH, and extract with dichloromethane (DCM).
-
3.3 Synthesis Workflow Diagram
The following diagram illustrates the convergence of synthetic routes toward the target amine.
Figure 1: Primary synthetic routes involving reductive amination and nitrile reduction.[1]
Reactivity Profile & Functionalization
The chemical utility of 2,6-Dibromo-4-fluorobenzylamine stems from its orthogonal reactivity .[1] It possesses three distinct sites for chemical modification, allowing it to serve as a versatile scaffold in Divergent Oriented Synthesis (DOS).
4.1 Nucleophilic Amine Chemistry
The primary amine is the most reactive center but is sterically encumbered .
-
Acylation/Sulfonylation: Reactions with acid chlorides or sulfonyl chlorides proceed but may require forcing conditions (higher temperature, stronger base) compared to unsubstituted benzylamines due to the shielding effect of the 2,6-bromines.
-
Reductive Alkylation: Reacts with aldehydes to form secondary amines. This is a key step in fragment growing.
4.2 Electrophilic Aryl Halide Chemistry (The "Handles")
The two bromine atoms are excellent handles for transition-metal catalyzed cross-couplings.[1]
-
Suzuki-Miyaura Coupling: The 2,6-positions are sterically crowded.[1] Standard conditions (
) often fail. Advanced catalytic systems using bulky, electron-rich phosphine ligands (e.g., S-Phos , X-Phos , or Buchwald Precatalysts ) are required to facilitate oxidative addition and reductive elimination.ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Site-Selectivity: Monocoupling can be achieved by controlling stoichiometry, allowing the synthesis of non-symmetric biaryls.
4.3 Reaction Pathway Diagram
This diagram maps the potential downstream transformations, highlighting the divergent utility of the scaffold.
Figure 2: Functionalization map. Red arrows indicate metal-catalyzed couplings; Blue indicates amine chemistry.[1]
Applications in Medicinal Chemistry
This specific scaffold is utilized in "Fragment-Based Drug Design" (FBDD) and the optimization of lead compounds, particularly for kinase inhibitors.
-
Conformational Restriction: The 2,6-dibromo substitution restricts the rotation of the benzyl-nitrogen bond (atropisomerism potential).[1] This "locks" the molecule into a specific conformation, potentially reducing the entropic penalty upon binding to a protein active site.
-
Halogen Bonding: The bromine atoms can engage in halogen bonding interactions with backbone carbonyls in the target protein's binding pocket.
-
Metabolic Blocking: The 4-fluoro substituent blocks the para-position from metabolic oxidation (a common clearance pathway for benzylamines), thereby extending the half-life (
) of the drug candidate.ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Target Classes:
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BTK Inhibitors: Used in the synthesis of reversible and irreversible Bruton's Tyrosine Kinase inhibitors.
-
Copper Amine Oxidases: 2,6-disubstituted benzylamines have been explored as selective inhibitors for copper amine oxidases (CAO).[2]
-
Handling, Stability & Safety
-
Corrosivity: Like most low-molecular-weight benzylamines, this compound is likely corrosive and can cause severe skin burns and eye damage (H314).[1]
-
Toxicity: Halogenated benzylamines can exhibit acute toxicity if swallowed (H302/H301).
-
Storage: Store in a cool, dry place under an inert atmosphere (Nitrogen or Argon). Amines can absorb
from the air to form carbamates/carbonates. -
Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless intended for reaction).
References
-
National Institutes of Health (NIH) . Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. J Org Chem. 2009. Retrieved from [Link]
- Google Patents. Alkylated piperazine compounds (US20130116245A1). (Demonstrates use of the 2,6-dibromo-4-fluoro scaffold in drug synthesis).
